molecular formula C19H14ClN B13938288 9-chloro-8,12-dimethylbenzo[a]acridine CAS No. 63019-52-3

9-chloro-8,12-dimethylbenzo[a]acridine

Cat. No.: B13938288
CAS No.: 63019-52-3
M. Wt: 291.8 g/mol
InChI Key: WQUHSHLLALRSOM-UHFFFAOYSA-N
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Description

9-Chloro-8,12-dimethylbenzo[a]acridine: is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group and two methyl groups attached to the acridine core. This structural configuration imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-8,12-dimethylbenzo[a]acridine typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of diphenylamine with chloroform in the presence of a catalyst such as aluminum chloride. This reaction forms the acridine core.

    Chlorination: The acridine core is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-8,12-dimethylbenzo[a]acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Chloro-8,12-dimethylbenzo[a]acridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.

    Biology: Studied for its interactions with DNA and proteins, making it useful in biochemical research.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties. Acridine derivatives are known to intercalate into DNA, disrupting cellular processes and exhibiting therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 9-chloro-8,12-dimethylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects. The molecular targets include topoisomerases and other DNA-binding proteins, which play crucial roles in cell division and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 9-chloro-8,12-dimethylbenzo[a]acridine, known for its wide range of applications.

    9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.

    Proflavine: An acridine derivative used as an antiseptic and for its DNA-binding properties.

Uniqueness

This compound is unique due to the presence of both chloro and methyl groups, which impart specific chemical and physical properties. These modifications enhance its ability to interact with biological molecules and improve its stability and solubility compared to other acridine derivatives.

Biological Activity

9-Chloro-8,12-dimethylbenzo[a]acridine is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C19H14ClN
  • CAS Number : 63019-52-3
  • Structural Characteristics : The compound features a chlorine atom at the 9-position and methyl groups at the 8 and 12 positions of the acridine structure, contributing to its unique biological properties.

Anticancer Properties

Acridine derivatives, including this compound, are primarily recognized for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting normal cellular processes and leading to cell death .
  • Topoisomerase Inhibition : Many acridine derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown lower IC50 values compared to standard chemotherapeutics like etoposide and 5-fluorouracil in lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines .
CompoundCell LineIC50 (µM)
This compoundA54914.87
EtoposideA54959.12
5-FluorouracilHT-2917.32
  • Mechanistic Insights : Studies have reported that treatment with this compound leads to phosphorylation of histone H2A.X and p53, indicating DNA damage and activation of cell cycle checkpoints .

Other Biological Activities

In addition to its anticancer properties, acridines have been explored for other therapeutic applications:

  • Antimicrobial Activity : Several acridine derivatives exhibit antibacterial and antiviral properties. For example, some studies indicate that they can inhibit viral replication in HIV-infected cell lines without causing significant cytotoxicity to healthy cells .
  • Antimalarial Effects : Certain derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria, by disrupting the life cycle of the parasite .

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile:

  • Toxicity Studies : Initial assessments indicate that while this compound has potent biological activities, it also presents risks of toxicity. Further studies are needed to establish safe dosage ranges and potential side effects in vivo .

Properties

CAS No.

63019-52-3

Molecular Formula

C19H14ClN

Molecular Weight

291.8 g/mol

IUPAC Name

9-chloro-8,12-dimethylbenzo[a]acridine

InChI

InChI=1S/C19H14ClN/c1-11-14-8-9-16(20)12(2)19(14)21-17-10-7-13-5-3-4-6-15(13)18(11)17/h3-10H,1-2H3

InChI Key

WQUHSHLLALRSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC3=C1C4=CC=CC=C4C=C3)C)Cl

Origin of Product

United States

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